molecular formula C18H18N4O4 B610333 Nesolicaftor CAS No. 1953130-87-4

Nesolicaftor

Cat. No.: B610333
CAS No.: 1953130-87-4
M. Wt: 354.4 g/mol
InChI Key: XPEHHUISIBFLHX-QFWMXSHPSA-N
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Mechanism of Action

Nesolicaftor works by increasing the expression of CFTR mRNA, which in turn augments the F508del CFTR response to ETI and reverses TGF-β1-induced reductions in CFTR conductance .

Safety and Hazards

Nesolicaftor is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nesolicaftor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with a cyclobutylamine derivative. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Nesolicaftor undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled pH and temperature conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Nesolicaftor has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study CFTR modulation and its effects on ion transport.

    Biology: Investigated for its role in enhancing CFTR function in cellular models of cystic fibrosis.

    Medicine: Explored as a potential therapeutic agent for improving lung function in cystic fibrosis patients.

    Industry: Utilized in the development of new CFTR modulators and combination therapies

Comparison with Similar Compounds

    Elexacaftor: Another CFTR modulator that works by correcting the folding of the CFTR protein.

    Tezacaftor: Functions similarly to Elexacaftor but with a different molecular structure.

    Ivacaftor: A potentiator that enhances the gating function of the CFTR protein.

Uniqueness of Nesolicaftor: this compound is unique in its mechanism of action as an amplifier, which increases the overall production of CFTR protein rather than just correcting its folding or enhancing its function. This makes it a valuable addition to combination therapies for cystic fibrosis .

Properties

IUPAC Name

N-[3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl]-3-phenyl-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4/c1-10(23)17-20-21-18(25-17)12-7-13(8-12)19-16(24)15-9-14(22-26-15)11-5-3-2-4-6-11/h2-6,9-10,12-13,23H,7-8H2,1H3,(H,19,24)/t10-,12?,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEHHUISIBFLHX-QFWMXSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NN=C(O1)C2CC(C2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1953130-87-4
Record name Nesolicaftor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1953130874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PTI-428
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(trans-3-[5-[(1R)-1-hydroxyethyl]-1,3,4-oxadiazol-2-yl]cyclobutyl)-3-phenyl-1,2-oxazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NESOLICAFTOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2U4ZA62U4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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